∆8,9-Dehydro Estrone-d2
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Overview
Description
∆8,9-Dehydro Estrone-d2 is a deuterium-labeled derivative of ∆8,9-Dehydro Estrone, a naturally occurring estrogen found in horses. This compound is closely related to other equine estrogens such as equilin, equilenin, and estrone . It is a minor constituent of conjugated estrogens and has been studied for its unique pharmacological properties .
Preparation Methods
The synthesis of ∆8,9-Dehydro Estrone-d2 involves the deuterium labeling of ∆8,9-Dehydro Estrone. The preparation typically includes the following steps:
Halogenation: The alkene bond in the precursor compound is halogenated to form a dihaloalkane.
Deuterium Exchange: The halogen atoms are replaced with deuterium atoms through a deuterium exchange reaction.
Chemical Reactions Analysis
∆8,9-Dehydro Estrone-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
∆8,9-Dehydro Estrone-d2 has several scientific research applications:
Mechanism of Action
∆8,9-Dehydro Estrone-d2 exerts its effects by binding to estrogen receptors in various tissues. It is metabolized to its active form, 8,9-dehydro-17β-estradiol, which then interacts with estrogen receptors to modulate gene expression and cellular functions . This interaction leads to the regulation of various physiological processes, including bone metabolism, lipid metabolism, and reproductive functions .
Comparison with Similar Compounds
∆8,9-Dehydro Estrone-d2 is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Similar compounds include:
Properties
CAS No. |
1219799-27-5 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
270.368 |
IUPAC Name |
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2 |
InChI Key |
OUGSRCWSHMWPQE-JCNCMELZSA-N |
SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Synonyms |
3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d2; ∆8-Dehydroestrone-d2; ∆8-Isoequilin-d2; 8,9-Dehydroestrone-d2; |
Origin of Product |
United States |
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